molecular formula C15H19Cl2NO4S B2460013 2-((2,4-Dichloro-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396745-93-9

2-((2,4-Dichloro-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No. B2460013
M. Wt: 380.28
InChI Key: YKCBQVLSCJHYRB-UHFFFAOYSA-N
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Description

2-((2,4-Dichloro-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a useful research compound. Its molecular formula is C15H19Cl2NO4S and its molecular weight is 380.28. The purity is usually 95%.
BenchChem offers high-quality 2-((2,4-Dichloro-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,4-Dichloro-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Spiroketal Stereochemistry and Elimination Reactions : The study by Lawson et al. (1993) on α-Bromo spiroketals, including 1,6-dioxaspiro[4.4]nonane derivatives, provides insights into the stereochemistry and elimination reactions of spiroketals, a class of compounds structurally related to the query compound. The research demonstrates the potential for α-bromination of suitable spiroketals as a late step in the synthesis of biologically active metabolites (Lawson, Kitching, Kennard, & Byriel, 1993).

  • Spiroarsoranes and Polytopal Equilibrium : Tapia-Benavides et al. (2010) explored the polytopal equilibrium of spiroarsoranes, revealing the influence of methyl substitution on the predominance of Delta or Lambda stereoisomers. This research contributes to understanding the dynamic behavior of spiro compounds in solution (Tapia-Benavides et al., 2010).

  • Functionalized γ-Spirolactone Synthesis : Santos et al. (2000) discussed the nucleophilic ring opening reaction leading to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. This synthesis route indicates the versatility of spiro compounds for creating bioactive structures (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

  • Cationic Ring-Opening Polymerization of Spiro Orthocarbonates : Research by Takata, Ariga, & Endo (1992) on the polymerization of spiro orthocarbonates, including 1,4,6,9-tetraoxaspiro[4.4]nonane derivatives, highlights the potential for producing polymers with unique properties from spiro compounds (Takata, Ariga, & Endo, 1992).

Potential Applications

  • Antimicrobial Activity : A study by Ghorab et al. (2017) on novel sulfonamide derivatives demonstrated significant antimicrobial activity, suggesting the potential of spiro compounds in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

  • Fuel-Cell Applications : Bae, Miyatake, & Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, indicating the utility of spiro compounds in enhancing proton conductivity for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

properties

IUPAC Name

2-(2,4-dichloro-5-methylphenyl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO4S/c1-10-4-13(12(17)5-11(10)16)23(19,20)18-6-15(7-18)8-21-14(2,3)22-9-15/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCBQVLSCJHYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-Dichloro-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

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